molecular formula C10H26Cl2N2O2 B1671382 Ethambutol Hydrochloride CAS No. 1070-11-7

Ethambutol Hydrochloride

Cat. No. B1671382
CAS RN: 1070-11-7
M. Wt: 277.23 g/mol
InChI Key: AUAHHJJRFHRVPV-BZDVOYDHSA-N
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Description

Ethambutol Hydrochloride is an oral chemotherapeutic agent which is specifically effective against actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . It is used to treat tuberculosis (TB) and is also used as part of a combination regimen in the therapy of nontuberculous mycobacterial infections .


Synthesis Analysis

Ethambutol can be synthesized by reacting 2-aminobutanol with 1,2-dichloroethane in the presence of sodium hydroxide . An alternative method involves preparing (+) 2-aminobutanol by reducing ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using simultaneously Raney nickel and platinum oxide catalysts . Another synthesis method involves enantiomeric separation of rac-2-benzylamino-3-butyl-1-ol, alkylation of the S-enantiomer with 1,2-dibromoethane, and catalytic N-debenzylation .


Molecular Structure Analysis

The structural formula of Ethambutol Hydrochloride is C10H24N2O2•2HCl . It has been found that Ethambutol binds to similar domains in EmbB and EmbC, thereby inhibiting the arabinosyltransferase activity necessary for the creation of components of the mycobacterial cell wall .


Chemical Reactions Analysis

Ethambutol diffuses into Mycobacterium cells and inhibits the arabinosyltransferases, preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan, and preventing cell division .


Physical And Chemical Properties Analysis

Ethambutol Hydrochloride is a white, crystalline powder . It is freely soluble in water; soluble in alcohol and in methanol . The density and viscosity of aqueous Ethambutol Hydrochloride solutions have been studied at different temperatures and concentrations .

Scientific Research Applications

1. Transdermal Application for Tuberculosis Treatment

  • Application Summary: Ethambutol Hydrochloride (ETH) is used in the treatment of tuberculosis. A new method has been developed to quantify ETH following transdermal application using microneedle administration. This method could be useful in preclinical settings for screening formulations of ETH through in vitro permeation studies .
  • Methods of Application: The method involves the derivatization of ETH with phenethyl isocyanate (PEIC) at room temperature for 90 minutes. The derivative is then separated using a C18 column that utilizes a mobile phase consisting of 25 mM sodium dihydrogen phosphate buffer and methanol .
  • Results or Outcomes: The developed analytical method was validated according to the standards set by the International Council on Harmonization (ICH) guidelines. The method is linear for drug concentrations within the range of 0.39–12.5 μg mL −1 ( R2 = 0.9999). The validated method was found to be specific, precise, and accurate .

2. Combination Tablets with Isoniazid

  • Application Summary: Ethambutol and isoniazid drugs are used as anti-tuberculosis agents in the initial treatment of pulmonary tuberculosis. The aim of the study was to develop, formulate, and evaluate combination tablets containing ethambutol and isoniazid .
  • Methods of Application: The combination tablets were prepared by the wet granulation method using different binders such as starch paste, PVP-IPA, gelatine, HPMC, and HPC .
  • Results or Outcomes: Among the different formulations with different binders, the formulation batch F5 shows satisfactory in vitro drug release and other evaluation parameters as compared to the innovator formulation. The cumulative percentage drug release of optimized formulation ethambutol and isoniazid was found to be 99.23% and 99.28% respectively .

Safety And Hazards

Ethambutol Hydrochloride should be handled with care. Avoid breathing vapors, mist, dust or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Keep the product away from drains or water courses .

properties

IUPAC Name

(2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045345
Record name Ethambutol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethambutol Hydrochloride

CAS RN

1070-11-7, 22196-75-4
Record name Ethambutol hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+-)-Ethambutol dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethambutol dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAMBUTOL DIHYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ETHAMBUTOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
CS Lee, LZ Benet - Analytical profiles of drug substances, 1978 - Elsevier
Publisher Summary This chapter discusses ethambutol hydrochloride. Ethambutol is a white, scentless, bitter tasting, thermostable crystalline powder. An infrared (IR) spectrum of …
Number of citations: 21 www.sciencedirect.com
MS El-Ridy, SA Yehia, MAEM Kassem, DM Mostafa… - Drug Delivery, 2015 - Taylor & Francis
… The single drug (ethambutol hydrochloride) was chosen in … prepare and characterize ethambutol hydrochloride niosomes, … of ethambutol hydrochloride antimycobacterial systemic …
Number of citations: 48 www.tandfonline.com
M Yan, T Guo, H Song, Q Zhao… - Journal of …, 2007 - academic.oup.com
A new high-performance liquid chromatography method for the quantitative determination of ethambutol hydrochloride in combination tablets is presented. Ethambutol is derivatized …
Number of citations: 19 academic.oup.com
R Ragonese, M Macka, J Hughes, P Petocz - Journal of pharmaceutical and …, 2002 - Elsevier
Box–Behnken experimental designs do not appear to be extensively used in optimisation of analytical methods using capillary electrophoresis (CE). This paper describes the use of the …
Number of citations: 197 www.sciencedirect.com
PR Chellini, EB Lages, PHC Franco… - Journal of AOAC …, 2015 - academic.oup.com
Tuberculosis treatment consists of a fixed dose combination of rifampicin (RIF), isoniazid (INH), pyrazinamide (PYZ), and ethambutol hydrochloride (EMB). The combined treatment …
Number of citations: 39 academic.oup.com
CK Ma, CS Mok, PK Hon - Analytica chimica acta, 1995 - Elsevier
… Ethambutol hydrochloride does not have any significant UV or visible absorption in the commonly used solvent systems [14]. The interaction of the dissolved ethambutol hydrochloride …
Number of citations: 18 www.sciencedirect.com
DM Shingbal, SD Naik - Journal of the Association of Official …, 1982 - academic.oup.com
A precise colorimetric procedure is proposed for estimation of ethambutol hydrochloride, based on reaction of the drug with 2,4-dinitro-l-fluorobenzene under stipulated conditions. The …
Number of citations: 11 academic.oup.com
SD Deosarkar, AL Puyad, TM Kalyankar - Russian Journal of Physical …, 2012 - Springer
… INTRODUCTION The study of molecular interactions of Ethambutol hydrochloride in dilute aqueous solution plays an important role in governing the biological and medic inal …
Number of citations: 20 link.springer.com
A Nitsure, D Patel, S Wairkar - Pharmaceutical Development and …, 2020 - Taylor & Francis
… In this work ethambutol hydrochloride was selected as model drug which was received from Macleods pharmaceuticals ltd, India as a gift sample. All other reagents and solvents used …
Number of citations: 4 www.tandfonline.com
QK Anjani, AHB Sabri, RF Donnelly - Analytical Methods, 2022 - pubs.rsc.org
A new high-performance liquid chromatographic method coupled with UV detection (HPLC-UV) to quantify ethambutol (ETH) post permeation studies following microneedle …
Number of citations: 7 pubs.rsc.org

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